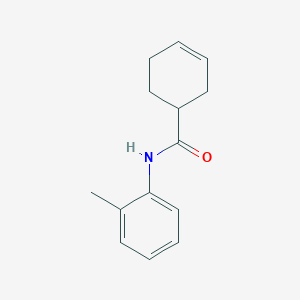
N-(2-ethoxyphenyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-4-(trifluoromethyl)benzamide, commonly known as A-317491, is a small molecule antagonist that selectively blocks P2X3 and P2X2/3 receptors. These receptors are involved in pain sensation, and their inhibition has been shown to be effective in treating chronic pain conditions. A-317491 has gained significant attention in scientific research due to its potential therapeutic applications in pain management.
作用機序
A-317491 selectively blocks P2X3 and P2X2/3 receptors, which are involved in pain sensation. These receptors are expressed in sensory neurons and are activated by ATP released from damaged tissues. Activation of P2X3 and P2X2/3 receptors leads to the depolarization of sensory neurons and the transmission of pain signals to the central nervous system. By blocking these receptors, A-317491 reduces pain sensation and provides relief from chronic pain conditions.
Biochemical and Physiological Effects
A-317491 has been shown to reduce pain behaviors in animal models of neuropathic pain, inflammatory pain, and visceral pain. Moreover, A-317491 has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammatory pain. These effects suggest that A-317491 has anti-inflammatory properties in addition to its analgesic effects.
実験室実験の利点と制限
A-317491 is a highly selective antagonist of P2X3 and P2X2/3 receptors, which makes it an ideal tool for studying the role of these receptors in pain sensation. Moreover, A-317491 has been shown to be effective in reducing pain behaviors in animal models without producing significant side effects. However, A-317491 has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the pharmacokinetic properties of A-317491 have not been fully characterized, which may limit its potential therapeutic applications.
将来の方向性
Future research on A-317491 could focus on several areas, including the characterization of its pharmacokinetic properties, the development of more soluble analogs, and the evaluation of its efficacy in clinical trials. Moreover, the role of P2X3 and P2X2/3 receptors in pain sensation is not fully understood, and further research could help elucidate their mechanisms of action. Finally, A-317491 could be evaluated in combination with other analgesic drugs to determine whether it has synergistic effects.
合成法
The synthesis of A-317491 involves several steps, starting with the reaction of 2-ethoxyaniline with 4-trifluoromethylbenzoyl chloride to form N-(2-ethoxyphenyl)-4-(trifluoromethyl)benzamide. The reaction is then followed by purification steps, including recrystallization and column chromatography, to obtain the final product with high purity.
科学的研究の応用
A-317491 has been extensively studied in preclinical models of pain, including neuropathic pain, inflammatory pain, and visceral pain. In these models, A-317491 has been shown to effectively reduce pain behaviors without producing significant side effects. Moreover, A-317491 has been shown to be effective in treating chronic pain conditions, such as osteoarthritis and fibromyalgia, in animal models.
特性
製品名 |
N-(2-ethoxyphenyl)-4-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C16H14F3NO2 |
分子量 |
309.28 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NO2/c1-2-22-14-6-4-3-5-13(14)20-15(21)11-7-9-12(10-8-11)16(17,18)19/h3-10H,2H2,1H3,(H,20,21) |
InChIキー |
YQSPARCUTTVBST-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B263522.png)
![2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)
![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)

![N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263535.png)

![2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B263538.png)



